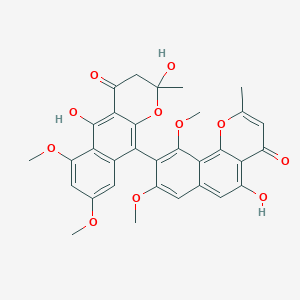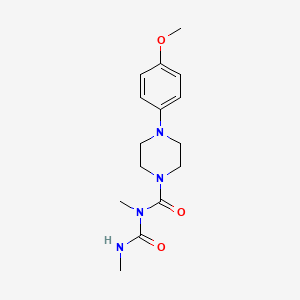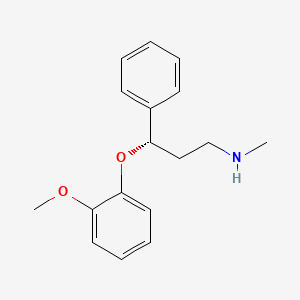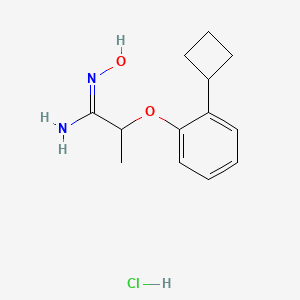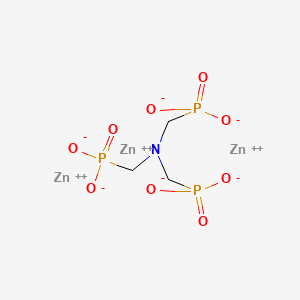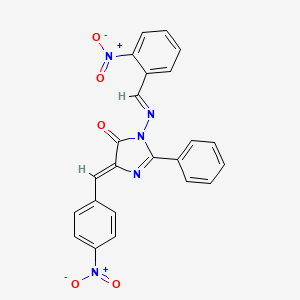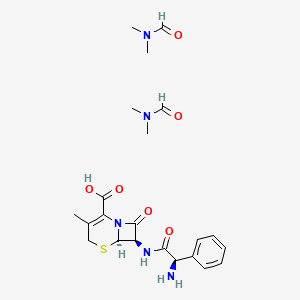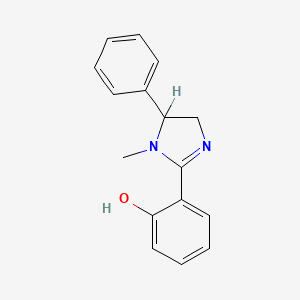
Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- typically involves the reaction of ethylenediamine with methyl salicylate . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- involves its interaction with specific molecular targets and pathways. For example, as an α1-adrenoceptor agonist, it binds to α1-adrenoceptors, leading to the activation of intracellular signaling pathways that result in various physiological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
- Phenol, 5-(1,5-dimethyl-4-hexenyl)-2-methyl-
- 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Uniqueness
Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- is unique due to its specific structural features and the presence of both phenol and imidazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
86002-62-2 |
|---|---|
Fórmula molecular |
C16H16N2O |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
2-(1-methyl-5-phenyl-4,5-dihydroimidazol-2-yl)phenol |
InChI |
InChI=1S/C16H16N2O/c1-18-14(12-7-3-2-4-8-12)11-17-16(18)13-9-5-6-10-15(13)19/h2-10,14,19H,11H2,1H3 |
Clave InChI |
WKQGORHVDYTJFB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CN=C1C2=CC=CC=C2O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


